2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride
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Description
2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride is a useful research compound. Its molecular formula is C14H18ClN3O4S and its molecular weight is 359.83. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
The molecule has been explored in the transformation of saccharin into derivatives of imidazo[1,2‐b][1,2]-benzisothiazole and benzo[g][1,2,5]thiadiazocine, showcasing its utility in creating new ring systems and facilitating a variety of chemical interconversions within this series of compounds (Ashby, Griffiths, & Paton, 1978).
Research into the synthesis and bioactivity of benzisothiazolone derivatives, including this molecule, has shown potential antimicrobial activity. These findings indicate the role of such compounds as potent industrial microbiocides with various biological activities (Feng-ling Xu, C. Lin, & Q. Lin, 2011).
Molecular Structure and Spectroscopy
- A detailed study on the molecular geometry and vibrational frequencies using ab initio Hartree-Fock and Density Functional Theory (DFT) methods revealed the stability of different conformers and provided insights into the charge transfer within the molecule. This research demonstrates the molecule's structural and electronic properties (E. Taşal & Mustafa Kumalar, 2010).
Biological Activity and Radical Generation
- The molecule has been evaluated for its inhibitory activity toward human leukocyte elastase (HLE) and acetylcholinesterase (AChE), highlighting its potential in medicinal chemistry for the development of treatments targeting these enzymes. This work also explored the molecule's ability to generate nitrogen-centered radicals, further emphasizing its versatility in chemical and biological research applications (V. Zakharova et al., 2010).
Properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S.ClH/c1-15-6-8-16(9-7-15)13(18)10-17-14(19)11-4-2-3-5-12(11)22(17,20)21;/h2-5H,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDUIBOFRGZWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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